molecular formula C12H18N2O B14366981 Urea, N-pentyl-N'-phenyl- CAS No. 91907-79-8

Urea, N-pentyl-N'-phenyl-

Cat. No.: B14366981
CAS No.: 91907-79-8
M. Wt: 206.28 g/mol
InChI Key: RMXZKIFWPBHAPR-UHFFFAOYSA-N
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Description

Urea, N-pentyl-N’-phenyl- is an organic compound that belongs to the class of N-substituted ureas These compounds are characterized by the presence of a urea functional group, where one of the nitrogen atoms is substituted with a pentyl group and the other with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-pentyl-N’-phenyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of pentylamine with phenyl isocyanate can yield Urea, N-pentyl-N’-phenyl- under mild conditions . Another method involves the reaction of amines with potassium isocyanate in water, which is an environmentally friendly approach .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate isocyanates from amines, which then react with other amines to form the desired urea derivatives . This method, although efficient, poses safety and environmental concerns due to the toxicity of phosgene.

Chemical Reactions Analysis

Types of Reactions

Urea, N-pentyl-N’-phenyl- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the pentyl group can be reduced to form corresponding amines.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Substituted ureas or amines.

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Urea, N-pentyl-N’-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-pentyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Urea, N-methyl-N’-phenyl-: Similar structure but with a methyl group instead of a pentyl group.

    Urea, N-ethyl-N’-phenyl-: Similar structure but with an ethyl group instead of a pentyl group.

    Urea, N-propyl-N’-phenyl-: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

Urea, N-pentyl-N’-phenyl- is unique due to the presence of the pentyl group, which imparts different chemical and physical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with biological targets, making it a compound of interest for specific applications .

Properties

CAS No.

91907-79-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-pentyl-3-phenylurea

InChI

InChI=1S/C12H18N2O/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15)

InChI Key

RMXZKIFWPBHAPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

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